2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3OS3 and its molecular weight is 393.58. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis
Amani and Nematollahi (2012) explored electrochemical syntheses of arylthiobenzazoles, involving the oxidation of similar compounds, indicating the potential use of 2-(Cyclopentylthio)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone in electrochemical applications (Amani & Nematollahi, 2012).
Microwave-Assisted Synthesis
Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of similar compounds. This method may be applicable to the synthesis of this compound, offering a greener and efficient synthesis approach (Said et al., 2020).
Potential Anti-Inflammatory Activity
Ahmed, Molvi, and Khan (2017) synthesized novel compounds with similar structures and evaluated their anti-inflammatory activity, suggesting potential therapeutic applications for this compound in the medical field (Ahmed, Molvi, & Khan, 2017).
Antiviral Activity Exploration
Attaby et al. (2006) synthesized derivatives for antiviral testing, hinting at the possibility of using similar compounds in the development of antiviral agents (Attaby et al., 2006).
Antibacterial and Antifungal Activities
Gan, Fang, and Zhou (2010) explored the antibacterial and antifungal activities of azole-containing piperazine derivatives, suggesting the potential use of this compound in antimicrobial applications (Gan, Fang, & Zhou, 2010).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS3/c22-17(13-24-15-3-1-2-4-15)20-6-8-21(9-7-20)18-19-16(12-25-18)14-5-10-23-11-14/h5,10-12,15H,1-4,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDKMQCDUKVLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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